9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one
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Overview
Description
9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with oxadiazole rings. This compound is notable for its unique structure, which combines the pharmacological properties of benzodiazepines with the chemical reactivity of oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one typically involves the reaction of 8-aroylpyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions. The reaction proceeds for 40–60 minutes until the bright red color of the starting material disappears, indicating the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its benzodiazepine-like effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various pharmacological effects, including sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-2-phenylpyrrolo[1,2-a]pyrazine-1,6,7-trione: Shares structural similarities and undergoes similar reactions with diaminofurazan.
2,8-diphenyl[1,2,5]oxadiazolo[3,4-b]pyrazino[1′,2′1,2]pyrrolo[2,3-e][1,4]diazepine-1,6,7-trione: Another compound with a fused oxadiazole-benzodiazepine structure.
Uniqueness
What sets 9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one apart is its specific substitution pattern and the presence of the chlorophenyl group, which may confer unique pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17ClN4O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H17ClN4O2/c1-17(2)7-11-13(12(23)8-17)14(9-4-3-5-10(18)6-9)20-16-15(19-11)21-24-22-16/h3-6,14H,7-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
DUSRGYVNWBXYGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=NON=C3N2)C4=CC(=CC=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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